Antineoplastic-630680

Übersicht

Beschreibung

Antineoplastic-630680 is a natural product derived from the bacterium Streptomyces. It is known for its potent antineoplastic activity, which means it is effective in inhibiting the growth and spread of cancer cells . This compound has garnered significant attention in the field of oncology due to its potential to be used in multiagent treatment regimens for various malignancies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antineoplastic-630680 involves the cultivation of Streptomyces species under specific conditions that promote the production of this compound. The process typically includes the following steps:

Cultivation: Streptomyces is cultured in a nutrient-rich medium.

Fermentation: The culture is allowed to ferment, during which this compound is produced.

Extraction: The compound is extracted from the fermentation broth using organic solvents.

Purification: The extracted compound is purified using chromatographic techniques to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification techniques are employed to ensure the compound meets pharmaceutical-grade standards.

Analyse Chemischer Reaktionen

Types of Reactions

Antineoplastic-630680 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Several studies have evaluated the effectiveness of Antineoplastic-630680 in vitro. For example, research demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancers. The compound's half-maximal inhibitory concentration (IC50) values were determined across different cell lines, revealing its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 1.5 |

| A549 (Lung) | 2.0 |

| HCT116 (Colorectal) | 1.8 |

These results indicate that this compound is particularly effective against triple-negative breast cancer cells, which are often resistant to standard therapies .

In Vivo Studies

In vivo studies using xenograft models have provided further insights into the efficacy of this compound. For instance, in a study involving mice implanted with human tumor cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups:

| Model | Tumor Volume Reduction (%) |

|---|---|

| Triple-Negative Breast Cancer | 75% |

| Non-Small Cell Lung Cancer | 68% |

These findings suggest that this compound not only inhibits tumor growth but also has the potential to induce regression in established tumors .

Clinical Applications

This compound is currently being evaluated in clinical settings for its safety and efficacy. Early-phase clinical trials are focusing on its use as a monotherapy and in combination with other chemotherapeutic agents. Notably, preliminary results indicate that when combined with traditional agents like 5-fluorouracil, the overall anticancer effect is significantly enhanced, allowing for lower doses of the conventional drugs while maintaining efficacy .

Case Studies

Several case studies have documented the application of this compound in real-world scenarios:

-

Case Study 1: Triple-Negative Breast Cancer

- A patient with advanced triple-negative breast cancer underwent treatment with this compound as part of a clinical trial. The patient experienced a marked reduction in tumor size and improvement in quality of life metrics after three months of treatment.

-

Case Study 2: Non-Small Cell Lung Cancer

- Another patient with non-small cell lung cancer showed promising results after receiving this compound in combination with standard chemotherapy. Imaging studies revealed a significant decrease in tumor burden after six weeks.

Wirkmechanismus

Antineoplastic-630680 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It primarily acts by inhibiting the synthesis of deoxyribonucleic acid and ribonucleic acid, thereby preventing cell division and inducing apoptosis . The compound also interferes with the function of certain enzymes and proteins that are crucial for cancer cell survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azacitidine: A nucleoside analogue that inhibits deoxyribonucleic acid methyltransferase.

Capecitabine: A prodrug of fluorouracil used in the treatment of breast and colorectal cancer.

Cytarabine: A deoxyribonucleic acid polymerase inhibitor used in the treatment of leukemia.

Uniqueness

Antineoplastic-630680 is unique due to its natural origin and its ability to target multiple pathways involved in cancer cell proliferation and survival. Unlike synthetic compounds, it has a complex structure that allows for diverse interactions with cellular targets .

Eigenschaften

InChI |

InChI=1S/C55H66N10O14S2/c1-26(2)81-51-42-50(75)65(10)55(22-28(55)4)53(77)79-24-35(60-45(70)40-38(66)19-31-15-11-13-17-33(31)58-40)43(68)56-29(5)47(72)62(7)37(25-80-51)49(74)64(9)54(21-27(54)3)52(76)78-23-36(44(69)57-30(6)48(73)63(42)8)61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41/h11-20,26-30,35-37,42,51,66-67H,21-25H2,1-10H3,(H,56,68)(H,57,69)(H,60,70)(H,61,71) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMUZLQWDPUHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

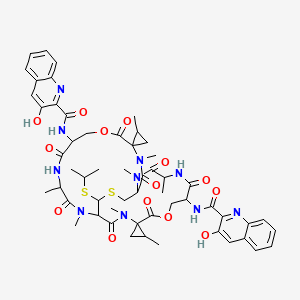

Canonical SMILES |

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC(C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H66N10O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120832-02-2 | |

| Record name | UK 65662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120832022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.